molecular formula C20H24N2O3 B278590 N-[3-(butanoylamino)phenyl]-4-propoxybenzamide

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide

Cat. No. B278590
M. Wt: 340.4 g/mol
InChI Key: YRNAXSQISGXKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide (BPPB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPB belongs to the class of small molecules that act as allosteric modulators of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is widely expressed in various tissues, including the central and peripheral nervous systems, skin, and gastrointestinal tract. TRPV1 is involved in a range of physiological and pathological processes, including pain perception, inflammation, and cancer.

Mechanism of Action

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide acts as an allosteric modulator of TRPV1 by binding to a site distinct from the channel pore. N-[3-(butanoylamino)phenyl]-4-propoxybenzamide enhances the sensitivity of TRPV1 to its endogenous ligands, such as capsaicin and heat, resulting in increased channel activity and calcium influx. N-[3-(butanoylamino)phenyl]-4-propoxybenzamide also causes a shift in the voltage dependence of TRPV1 activation, leading to the opening of the channel at lower temperatures and membrane potentials.
Biochemical and Physiological Effects:
N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has been shown to have various biochemical and physiological effects, including the modulation of TRPV1 activity, the inhibition of pro-inflammatory cytokine and chemokine production, and the regulation of cancer cell proliferation and invasion. N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has also been found to have analgesic effects in animal models of acute and chronic pain.

Advantages and Limitations for Lab Experiments

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, its ability to modulate TRPV1 activity without causing channel desensitization, and its potential to be used as a tool compound for studying TRPV1 function. However, N-[3-(butanoylamino)phenyl]-4-propoxybenzamide also has limitations, including its low solubility in aqueous solutions, its potential to cause off-target effects, and the need for further optimization of its pharmacokinetic properties for clinical use.

Future Directions

There are several future directions for the study of N-[3-(butanoylamino)phenyl]-4-propoxybenzamide, including the development of more potent and selective TRPV1 modulators, the investigation of the role of TRPV1 in various disease conditions, and the optimization of N-[3-(butanoylamino)phenyl]-4-propoxybenzamide's pharmacokinetic properties for clinical use. Further studies are also needed to elucidate the molecular mechanisms underlying N-[3-(butanoylamino)phenyl]-4-propoxybenzamide's effects on TRPV1 and its potential therapeutic applications in various disease conditions.

Synthesis Methods

The synthesis of N-[3-(butanoylamino)phenyl]-4-propoxybenzamide involves a multi-step process that starts with the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobutyric acid to produce N-(4-propoxybenzoyl)-3-aminobutyric acid, which is subsequently coupled with 3-aminophenol to yield N-[3-(butanoylamino)phenyl]-4-propoxybenzamide. The purity and yield of N-[3-(butanoylamino)phenyl]-4-propoxybenzamide can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various disease conditions, including pain, inflammation, and cancer. N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has been shown to modulate TRPV1 activity and reduce pain perception in animal models of acute and chronic pain. N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has been investigated for its potential anti-cancer properties, as TRPV1 has been implicated in the regulation of cancer cell proliferation, invasion, and metastasis.

properties

Product Name

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide

InChI

InChI=1S/C20H24N2O3/c1-3-6-19(23)21-16-7-5-8-17(14-16)22-20(24)15-9-11-18(12-10-15)25-13-4-2/h5,7-12,14H,3-4,6,13H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

YRNAXSQISGXKHG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCCC

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCC

Origin of Product

United States

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